molecular formula C5H4ClNO3 B008878 4-Chloro-3-methylisoxazole-5-carboxylic acid CAS No. 103912-63-6

4-Chloro-3-methylisoxazole-5-carboxylic acid

Cat. No. B008878
M. Wt: 161.54 g/mol
InChI Key: OKOYWJVGSDOHLQ-UHFFFAOYSA-N
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Description

4-Chloro-3-methylisoxazole-5-carboxylic acid is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is used as a reactant for various chemical reactions .


Molecular Structure Analysis

The empirical formula of 4-Chloro-3-methylisoxazole-5-carboxylic acid is C5H5NO3 . The CAS number is 4857-42-5 .


Chemical Reactions Analysis

4-Chloro-3-methylisoxazole-5-carboxylic acid can be used as a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions .


Physical And Chemical Properties Analysis

The molecular weight of 4-Chloro-3-methylisoxazole-5-carboxylic acid is 127.10 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved documents.

Scientific Research Applications

  • Antibacterial and Antifungal Potential : A study by Jezierska et al. (2003) highlighted the potential of a derivative, 5-amino-3-methylisoxazole-4-carboxylic acid N-(2,4,6-trimethylpyridinium)amide chlorate(VII) salt, as an antibacterial or antifungal agent. The study focused on synthesis, X-ray crystallography, and quantum-chemical design of this compound and its analogues (Jezierska et al., 2003).

  • Pharmaceutical Synthesis : The compound's derivatives have been utilized in pharmaceutical synthesis. For example, Doleschall and Seres (1988) developed a base-catalyzed isoxazole-oxazole ring transformation, enabling the preparation of t-4-amino-c-2-methyl-6-oxotetrahydropyran-r-3-carboxylic acid hydrochloride (Doleschall & Seres, 1988).

  • Synthesis of Bioactive Molecules : Moorthie et al. (2007) developed an efficient synthesis of 5-substituted isoxazole-4-carboxylic esters, serving as starting materials for the biomimetic synthesis of α-cyclopiazonic acid, a bioactive molecule (Moorthie et al., 2007).

  • Cancer Research : A study by Ryng et al. (1997) found that 3-methyl-5-(4-chlorophenyl)isoxazolo[5,4-d]1,2,3-triazine-4-one exhibited better cytostatic activity than Dacarbazine, suggesting its potential in new cancer treatments (Ryng et al., 1997).

  • Drug Development : Robins et al. (2007) highlighted the use of selective nucleophilic chemistry for synthesizing drug-like isoxazoles from dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate, which could benefit pharmaceutical development (Robins et al., 2007).

  • Immunomodulatory Agents : The ethyl ester of 5-amino-3-methylisoxazole-4-carboxylic acid, studied by Ryng and Szostak (2009), showed unusual behavior during deamination, leading to potential new immunomodulatory agents (Ryng & Szostak, 2009).

  • Neuroprotective Agents : Krogsgaard-Larsen et al. (1991) identified amino acid antagonists derived from isoxazole-4-carboxylic acid as potential novel neuroprotective agents by inhibiting excitatory amino acid receptors (Krogsgaard‐Larsen et al., 1991).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

In the field of drug discovery, isoxazole derivatives like 4-Chloro-3-methylisoxazole-5-carboxylic acid hold enormous significance . It is always imperative to unleash new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising future direction .

properties

IUPAC Name

4-chloro-3-methyl-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3/c1-2-3(6)4(5(8)9)10-7-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOYWJVGSDOHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423648
Record name 4-Chloro-3-methylisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methylisoxazole-5-carboxylic acid

CAS RN

103912-63-6
Record name 4-Chloro-3-methylisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl 3-chloro-2,4-dioxovalerate (3.0 g, 15.6 mmol) and hydroxylamine hydrochloride (1.08 g, 15.6 mmol) in a mixuture of 1.5 mL of H2O and 1 mL of CH3OH was heated to reflux. After four hours TLC analysis indicated that all of the starting material had been consumed. Sodium hydroxide (0.31 g, 7.8 mmol) was added to the hot solution. After four hours the mixture was allowed to cool to room temperature and concentrated in vacuo. The residue was taken up in a 1:1 mixture to ethyl acetate/H2O. The aqueous layer was made basic with 2N NaOH and separated. The aqueous layer was then acidified with 2M HCl and extracted with ethyl acetate (125 mL). The ethyl acetate extract was washed with H2O (2×100 mL), dried over anhydrous MgSO4, filtered and concentrated in vacuo to give 600 mg (24% yield) of the desired product a gummy tan solid: 1H NMR (CDCl3) 67 8.8 (bs, 1H), 2.3 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step Two
Yield
24%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Nesi, S Chimichi, P Sarti-Fantoni… - Journal of the …, 1985 - pubs.rsc.org
The isoxazole-5-carboxylates (5) and (6) reacted with 1,3-diphenylguanidine and NaH to give, besides the corresponding amides (7) and (8), the 1 -oxa-2,6,8-triazaspiro[4.4] nonane …
Number of citations: 5 pubs.rsc.org
G Kamai, YF Gatilov - Journal of General Chemistry of the …, 1963 - Consultants Bureau
Number of citations: 0

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